1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea
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Overview
Description
1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C19H22N2OS and a molecular weight of 326.456 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea typically involves the reaction of cyclohexylamine with 2-phenoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of sensors for detecting heavy metal ions and other analytes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine and thereby exerting its biological effects . The compound’s ability to form stable complexes with metal ions also underlies its use in sensor applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-phenyl-2-thiourea
- 1-Isobutyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
Uniqueness
1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-cyclohexyl-3-(2-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCQNJKRUWLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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